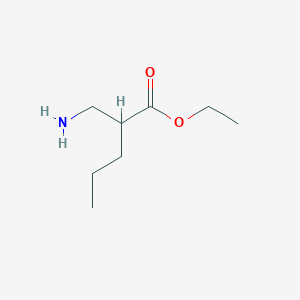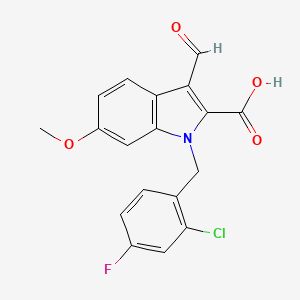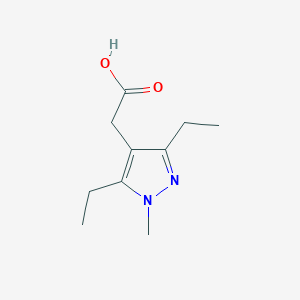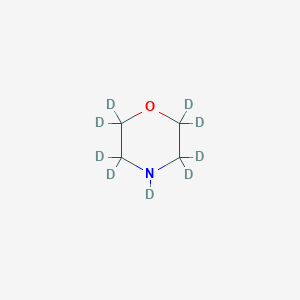
1-Butyl-4-nitropyrazole
説明
1-Butyl-4-nitropyrazole is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that nitropyrazoles are a type of nitrogen heterocyclic compound . They contain high ring tension and have nitrogen-nitrogen and carbon-nitrogen bonds with high bond energy .
Mode of Action
Nitropyrazoles are known to undergo nitration reactions . In the case of 4-nitropyrazole, the process starts from the nitration reaction of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation .
Biochemical Pathways
Nitropyrazoles are known to be involved in nitration reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The synthesis of 4-nitropyrazole involves a continuous-flow process, which might influence its bioavailability .
Result of Action
Nitropyrazoles are known for their high energy, high density, low sensitivity, and good thermal stability . They can be used as intermediates in medicine and pesticide, and importantly, in the synthesis of nitropyrazoles energetic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Butyl-4-nitropyrazole. It is known that nitropyrazoles have good thermal stability , which suggests that they may be resistant to changes in temperature.
生化学分析
Biochemical Properties
1-Butyl-4-nitropyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including oxidoreductases and transferases. These interactions often involve the nitro group of the compound, which can undergo reduction or participate in electron transfer reactions. Additionally, this compound can form hydrogen bonds with amino acid residues in enzyme active sites, influencing the enzyme’s activity and stability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to modulate the activity of kinases and phosphatases, which are crucial for cell signaling. This modulation can lead to changes in the phosphorylation status of key signaling proteins, thereby altering cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or strong acids. Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its reduction and oxidation. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its conversion to various metabolites. These metabolic reactions can influence the compound’s activity and toxicity. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s bioavailability and its accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound can localize to the nucleus, where it can influence gene expression and DNA repair processes .
特性
IUPAC Name |
1-butyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-4-9-6-7(5-8-9)10(11)12/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFDLUGTBUUXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B1453192.png)
![4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide](/img/structure/B1453193.png)




![3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1453200.png)
![2-[(4-Aminophenyl)sulfanyl]nicotinonitrile](/img/structure/B1453201.png)






